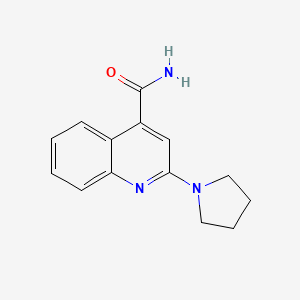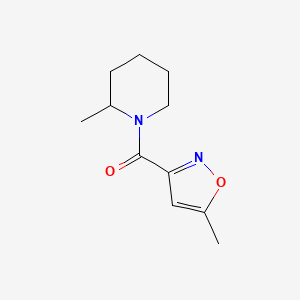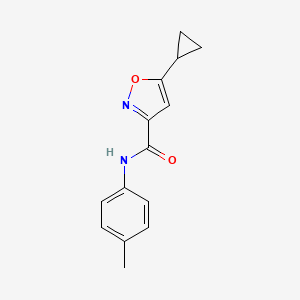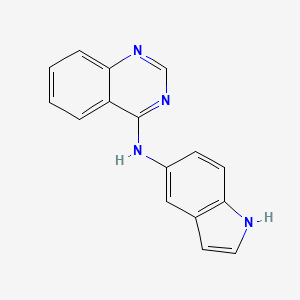
2-(1-Pyrrolidinyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Pyrrolidinyl)-4-quinolinecarboxamide, also known as PPQ, is a chemical compound that has been found to have potential therapeutic applications in various fields of research. PPQ is a quinoline derivative that was originally synthesized in the 1970s as an antimalarial drug candidate. However, further research has revealed that it has a range of other properties that make it an attractive candidate for use in scientific research.
作用机制
The mechanism of action of 2-(1-Pyrrolidinyl)-4-quinolinecarboxamide is not fully understood, but it is thought to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 2-(1-Pyrrolidinyl)-4-quinolinecarboxamide has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects
2-(1-Pyrrolidinyl)-4-quinolinecarboxamide has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses. 2-(1-Pyrrolidinyl)-4-quinolinecarboxamide has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 2-(1-Pyrrolidinyl)-4-quinolinecarboxamide in lab experiments is its broad range of potential therapeutic applications. 2-(1-Pyrrolidinyl)-4-quinolinecarboxamide has been found to have potential applications in cancer research, neuroscience, and infectious diseases, making it a versatile tool for researchers. However, one limitation of using 2-(1-Pyrrolidinyl)-4-quinolinecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are many potential future directions for research involving 2-(1-Pyrrolidinyl)-4-quinolinecarboxamide. One area of research that is currently being explored is the development of 2-(1-Pyrrolidinyl)-4-quinolinecarboxamide analogs with improved solubility and bioavailability. Other potential future directions include the investigation of 2-(1-Pyrrolidinyl)-4-quinolinecarboxamide's potential applications in other fields, such as cardiovascular disease and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-Pyrrolidinyl)-4-quinolinecarboxamide and to identify potential therapeutic targets for this compound.
合成方法
2-(1-Pyrrolidinyl)-4-quinolinecarboxamide can be synthesized using a variety of methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedländer reaction. The Pfitzinger reaction involves the reaction of an anthranilic acid derivative with an aldehyde in the presence of a Lewis acid catalyst. The Skraup reaction involves the reaction of aniline with a ketone and an oxidizing agent in the presence of an acid catalyst. The Friedländer reaction involves the reaction of aniline with a β-ketoester in the presence of an acid catalyst.
科学研究应用
2-(1-Pyrrolidinyl)-4-quinolinecarboxamide has been found to have potential therapeutic applications in a range of scientific research fields, including cancer research, neuroscience, and infectious diseases. In cancer research, 2-(1-Pyrrolidinyl)-4-quinolinecarboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 2-(1-Pyrrolidinyl)-4-quinolinecarboxamide has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In infectious diseases, 2-(1-Pyrrolidinyl)-4-quinolinecarboxamide has been found to have antiviral and antibacterial properties.
属性
IUPAC Name |
2-pyrrolidin-1-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-14(18)11-9-13(17-7-3-4-8-17)16-12-6-2-1-5-10(11)12/h1-2,5-6,9H,3-4,7-8H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTURSVTYTOGVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-YL)quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7518364.png)

![1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B7518380.png)
![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B7518382.png)



![N-butyl-1-[(4-chlorophenyl)sulfonyl]cyclopropanecarboxamide](/img/structure/B7518408.png)

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide](/img/structure/B7518415.png)


![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-N'-(3-morpholin-4-ylpropyl)urea](/img/structure/B7518446.png)